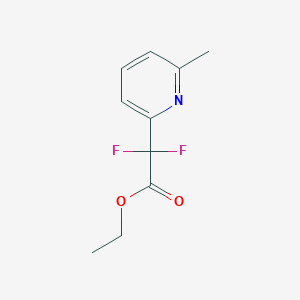

Ethyl Difluoro(6-methylpyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-4-5-7(2)13-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQERDYNTMXQQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC(=N1)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl Difluoro 6 Methylpyridin 2 Yl Acetate

Transformations Involving the Ester Functionality

The ester group in Ethyl Difluoro(6-methylpyridin-2-yl)acetate is a versatile handle for synthetic modification, susceptible to a variety of transformations common to carboxylic acid derivatives.

Hydrolysis and Decarboxylation Pathways

Ester hydrolysis is a fundamental reaction that converts esters into their constituent carboxylic acids and alcohols. For Ethyl Difluoro(6-methylpyridin-2-yl)acetate, this transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to yield 2,2-difluoro-(6-methylpyridin-2-yl)acetic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This irreversible process forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion to form the carboxylate salt. Acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

Following hydrolysis, the resulting α,α-difluoroacetic acid derivative can undergo decarboxylation, particularly under harsh thermal conditions. The presence of the electron-withdrawing difluoromethyl group and the adjacent pyridine (B92270) ring can stabilize the resulting carbanionic intermediate, facilitating the loss of carbon dioxide to form 2-(difluoromethyl)-6-methylpyridine.

Table 1: Plausible Conditions for Hydrolysis of Ethyl Difluoro(6-methylpyridin-2-yl)acetate This table is illustrative and based on general ester hydrolysis conditions.

| Catalyst/Reagent | Solvent | Temperature | Product (after workup) |

| H₂SO₄ (aq) | Water/Dioxane | Reflux | 2,2-Difluoro-(6-methylpyridin-2-yl)acetic acid |

| NaOH (aq) | Ethanol/Water | Room Temp - Reflux | 2,2-Difluoro-(6-methylpyridin-2-yl)acetic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This equilibrium-driven reaction can be catalyzed by either acids or bases. scielo.brresearchgate.netresearchgate.net

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is typically performed with a large excess of the new alcohol to drive the equilibrium towards the desired product. scielo.br

Base-Catalyzed Transesterification: An alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester) is used as the catalyst. The alkoxide attacks the carbonyl carbon, and the subsequent elimination of ethoxide yields the new ester. biofueljournal.com

Table 2: Representative Transesterification Reactions This table illustrates potential transesterification reactions based on general mechanisms.

| Reagent Alcohol | Catalyst | Expected Product |

| Methanol | H₂SO₄ (cat.) or NaOMe (cat.) | Methyl Difluoro(6-methylpyridin-2-yl)acetate |

| Isopropanol | H₂SO₄ (cat.) or NaO-iPr (cat.) | Isopropyl Difluoro(6-methylpyridin-2-yl)acetate |

Condensation Reactions

The carbon atom positioned between the ester carbonyl and the difluoromethylene group is an active methylene (B1212753) position. While the C-H bond of the CF₂H group itself is not typically acidic enough for enolate formation, reactions analogous to the Claisen condensation could potentially be envisioned if there were an acidic proton alpha to the carbonyl. However, in Ethyl Difluoro(6-methylpyridin-2-yl)acetate, this position is fully substituted. Therefore, classic condensation reactions like the Claisen condensation, which require an enolizable α-proton, are not applicable. libretexts.orgopenstax.orglibretexts.org

Alternative condensation reactions could involve the methyl group on the pyridine ring, which can be deprotonated with a strong base to form a nucleophile capable of reacting with various electrophiles, although this reactivity is separate from the ester functionality itself.

Reactivity at the Difluoromethylene Group

The difluoromethylene (CF₂) group is a key pharmacophore, but its reactivity is distinct from its non-fluorinated counterpart. The C-H bond in the CF₂H group exhibits unique reactivity, particularly in radical processes.

Nucleophilic Attack and Halogen Exchange Reactions

Direct nucleophilic substitution on the difluoromethylene carbon is generally challenging. The C-F bond is exceptionally strong, making the fluoride (B91410) ion a poor leaving group. Deprotonation of the C-H bond to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻) is a known strategy, but it requires the use of very strong bases. acs.org This carbanion can then react with various electrophiles. acs.orgacs.org For instance, treatment with a superbase could potentially generate the difluoro(6-methylpyridin-2-yl)methyl anion, which could then be trapped with an electrophile like an aldehyde or an alkyl halide. acs.orgcas.cn

Halogen exchange reactions, where one or both fluorine atoms are replaced by other halogens, are also synthetically challenging. While methods exist for halogen exchange on aliphatic fluorides using organometallic reagents, their applicability to this specific substrate is not documented. organic-chemistry.orggoogle.com Such transformations would likely require harsh conditions and specialized catalysts to activate the highly stable C-F bonds.

Radical Reactions of the CF₂H Group

The C-H bond of the difluoromethylene group is susceptible to hydrogen atom abstraction to form a difluoromethyl radical (•CF₂H). This radical species is considered to be nucleophilic in character, in contrast to the electrophilic nature of the trifluoromethyl radical (•CF₃). researchgate.netrsc.org

The generation of the •CF₂H radical from precursors is a cornerstone of modern difluoromethylation chemistry. researchgate.net In the context of Ethyl Difluoro(6-methylpyridin-2-yl)acetate, this radical could theoretically be generated via hydrogen abstraction by a potent radical initiator. Once formed, this nucleophilic radical would preferentially add to electron-deficient alkenes or participate in Minisci-type reactions with protonated heteroaromatics. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. acs.org It is plausible that Ethyl Difluoro(6-methylpyridin-2-yl)acetate could engage in photocatalytic processes. For example, a suitable photocatalyst could initiate a sequence leading to the formation of the •CF₂(6-methylpyridin-2-yl)acetate radical, which could then undergo various addition or coupling reactions. Studies on related bromo-difluoroacetate compounds show their utility in radical additions to alkenes, suggesting a pathway for functionalization if a radical can be generated from the C-H bond. enamine.netnih.govresearchgate.net

Table 3: Comparison of Fluoroalkyl Radical Properties

| Radical Species | Character | SOMO Energy | Geometry |

| •CH₃ | Nucleophilic | High | Planar |

| •CF₂H | Nucleophilic | Relatively High | Pyramidal rsc.org |

| •CF₃ | Electrophilic | Low | Pyramidal rsc.org |

Transformations of the Pyridine Ring System

The reactivity of the pyridine ring in Ethyl Difluoro(6-methylpyridin-2-yl)acetate is significantly influenced by its substituents. The electron-donating methyl group at the 6-position and the strongly electron-withdrawing difluoro(ethoxycarbonyl)methyl group at the 2-position create a unique electronic environment that dictates the regioselectivity and feasibility of various transformations. Due to a lack of specific experimental data for this compound in the scientific literature, the following sections will discuss the predicted reactivity based on established principles of pyridine chemistry.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com This deactivation is further intensified in Ethyl Difluoro(6-methylpyridin-2-yl)acetate by the potent electron-withdrawing nature of the difluoroacetate (B1230586) group at the 2-position.

Should an electrophilic substitution be forced under harsh conditions, the directing effects of the existing substituents would come into play. The methyl group at the 6-position is an activating, ortho, para-director, while the difluoroacetate group at the 2-position is a deactivating, meta-director. The nitrogen atom itself directs incoming electrophiles to the 3- and 5-positions. youtube.com

Considering these competing influences, the predicted sites of electrophilic attack would be the positions least deactivated. The 4-position is para to the activating methyl group, but also meta to the deactivating difluoroacetate group. The 3- and 5-positions are meta to both the activating and deactivating groups. Given the powerful deactivating effect of the difluoroacetate moiety, it is anticipated that electrophilic aromatic substitution would be extremely challenging and likely to occur at the 3- or 5-position, if at all.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ethyl Difluoro(6-methylpyridin-2-yl)acetate

| Position | Influence of 6-Methyl Group | Influence of 2-Difluoroacetate Group | Overall Predicted Reactivity |

| 3 | meta (deactivating) | meta (directing) | Possible, but highly disfavored |

| 4 | para (activating) | meta (directing) | Possible, but highly disfavored |

| 5 | ortho (activating) | para (deactivating) | Highly disfavored |

Nucleophilic Aromatic Substitution on Pyridine Ring

The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. youtube.com The presence of the strongly electron-withdrawing difluoroacetate group at the 2-position in Ethyl Difluoro(6-methylpyridin-2-yl)acetate would further activate the ring towards nucleophilic attack, especially if a good leaving group is present.

For SNAr to occur, a leaving group, typically a halide, must be present on the ring. If a halogen, for instance, were introduced at the 3-, 4-, or 5-position of the pyridine ring of the title compound, its susceptibility to nucleophilic displacement would be governed by the electronic effects of the substituents. A halogen at the 4-position would be the most activated towards SNAr due to the combined electron-withdrawing effects of the nitrogen atom and the 2-difluoroacetate group, which can stabilize the negative charge in the Meisenheimer intermediate.

Cross-Coupling Reactions of Pyridine-Bound Halogens

Should a halogen be present on the pyridine ring of Ethyl Difluoro(6-methylpyridin-2-yl)acetate, it could serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. wikipedia.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The reactivity of a pyridine-bound halogen in cross-coupling reactions is dependent on its position. Halogens at the 2- and 4-positions are generally more reactive than those at the 3-position. nih.gov For a hypothetical halo-substituted derivative of Ethyl Difluoro(6-methylpyridin-2-yl)acetate, a halogen at any position could potentially undergo cross-coupling, enabling the introduction of a wide variety of substituents. The choice of catalyst and reaction conditions would be crucial for achieving successful coupling. researchgate.net

Table 2: Predicted Feasibility of Common Cross-Coupling Reactions on a Hypothetical 4-Bromo-substituted Ethyl Difluoro(6-methylpyridin-2-yl)acetate

| Reaction | Coupling Partner | Typical Catalyst | Predicted Feasibility |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | High |

| Stille | Organostannane | Pd(PPh₃)₄ | High |

| Negishi | Organozinc reagent | Pd(dppf)Cl₂ | High |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / ligand | High |

Reduction of the Pyridine Core

The reduction of the pyridine ring can lead to dihydropyridine (B1217469) or piperidine (B6355638) derivatives. The specific outcome depends on the reducing agent and the reaction conditions. The electron-deficient nature of the pyridine ring in Ethyl Difluoro(6-methylpyridin-2-yl)acetate, due to the difluoroacetate group, would make it more susceptible to reduction compared to unsubstituted pyridine.

Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium would likely lead to the complete reduction of the pyridine ring to the corresponding piperidine. Selective reduction to a dihydropyridine is more challenging but can sometimes be achieved with specific reagents like sodium borohydride (B1222165) in the presence of an activating group on the nitrogen. nih.gov

Mechanistic Elucidation of Key Reaction Pathways

Due to the absence of specific mechanistic studies for reactions involving Ethyl Difluoro(6-methylpyridin-2-yl)acetate, this section will discuss the likely intermediates in key reaction pathways based on analogous systems.

Investigation of Reaction Intermediates

In the context of the transformations discussed above, several key reactive intermediates can be postulated.

For electrophilic aromatic substitution , the reaction would proceed through a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the rate and regioselectivity of the reaction. masterorganicchemistry.com For the title compound, the formation of this intermediate is energetically costly due to the electron-withdrawing nature of the pyridine nitrogen and the difluoroacetate group.

In nucleophilic aromatic substitution , the key intermediate is a negatively charged Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, such as the difluoroacetate group in the title compound, is crucial for stabilizing this intermediate and facilitating the reaction.

Cross-coupling reactions proceed through a catalytic cycle involving several organometallic intermediates. youtube.com Key steps typically include oxidative addition of the halopyridine to the metal catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org

The reduction of the pyridine ring can proceed through various intermediates depending on the mechanism. Catalytic hydrogenation involves the stepwise addition of hydrogen atoms to the ring on the catalyst surface. Reductions with hydride reagents involve the nucleophilic addition of a hydride ion to the electron-deficient ring.

Transition State Analysis in Fluorination and Functionalization Reactions

There is currently no publicly available research that specifically details the transition state analysis of Ethyl Difluoro(6-methylpyridin-2-yl)acetate in fluorination or other functionalization reactions. Computational and experimental studies that would elucidate the energy profiles, geometries of transition states, and the influence of the 6-methylpyridin-2-yl group on the reaction mechanisms are not found in peer-reviewed journals or academic databases.

Such analyses are crucial for understanding the regioselectivity and stereoselectivity of reactions, as well as for optimizing reaction conditions to achieve desired chemical outcomes. The electronic and steric effects of the methyl-substituted pyridine ring, combined with the electron-withdrawing nature of the difluoroacetate group, would likely have a profound impact on the transition states of various transformations. However, without specific studies, any discussion would remain purely speculative.

Kinetic Studies of Novel Transformations

Similarly, a thorough search of the scientific literature has yielded no kinetic studies on novel transformations involving Ethyl Difluoro(6-methylpyridin-2-yl)acetate. Data such as reaction rates, rate constants, and the determination of reaction orders are essential for understanding the underlying mechanisms and for the practical application of a compound in synthesis.

The absence of such studies means that the factors influencing the speed of reactions involving this compound, including catalyst loading, temperature effects, and substrate concentration, have not been quantitatively described. Kinetic data would be invaluable for chemists seeking to employ Ethyl Difluoro(6-methylpyridin-2-yl)acetate as a building block in the synthesis of more complex molecules.

Applications in Advanced Organic Synthesis

Precursor Role in the Synthesis of Fluorinated Heterocyclic Derivatives

The structural features of ethyl difluoro(6-methylpyridin-2-yl)acetate make it a suitable starting material for the construction of various fluorinated heterocyclic systems. The presence of the difluoroester group allows for reactions analogous to those of β-keto esters, which are well-established precursors for a multitude of heterocyclic compounds.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. researchgate.netnih.govdergipark.org.trnih.gov Given that ethyl difluoro(6-methylpyridin-2-yl)acetate can be considered a difluorinated equivalent of a β-keto ester, it possesses the potential to react with hydrazines to form fluorinated pyrazole (B372694) derivatives. This reaction would introduce a difluoromethyl group at the 3-position and the 6-methylpyridin-2-yl moiety at the 5-position of the resulting pyrazole ring, yielding novel compounds for further investigation.

Similarly, pyrimidine (B1678525) synthesis frequently employs the reaction of a 1,3-dicarbonyl compound with an amidine or urea. nih.govresearchgate.netthieme-connect.de Ethyl difluoro(6-methylpyridin-2-yl)acetate could potentially serve as the three-carbon component in such cyclocondensation reactions, leading to the formation of pyrimidines bearing a difluoromethyl group.

The Hantzsch thiazole (B1198619) synthesis is a classical method for the preparation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. ijper.orgchemicalbook.comscribd.com While not a direct application of ethyl difluoro(6-methylpyridin-2-yl)acetate in its current form, its chemical structure could be modified to an α-haloketone, which could then participate in the Hantzsch synthesis to produce thiazoles containing the 6-methylpyridine and a difluoromethyl group.

| Heterocycle | General Precursors | Potential Role of Ethyl Difluoro(6-methylpyridin-2-yl)acetate |

| Pyrazole | 1,3-Dicarbonyl compound + Hydrazine | Serves as a difluorinated 1,3-dicarbonyl equivalent. |

| Pyrimidine | 1,3-Dicarbonyl compound + Amidine/Urea | Acts as the three-carbon building block. |

| Thiazole | α-Haloketone + Thioamide | Can be a precursor to the required α-haloketone. |

The pyridine (B92270) ring of ethyl difluoro(6-methylpyridin-2-yl)acetate can undergo various modifications to yield other valuable fluorinated pyridine structures. nih.gov For instance, electrophilic aromatic substitution reactions, although challenging on a pyridine ring, could introduce additional functional groups. Furthermore, the existing methyl group could be functionalized to introduce further diversity.

Hydrogenation of the pyridine ring is a common method to access piperidine (B6355638) structures. Catalytic hydrogenation of ethyl difluoro(6-methylpyridin-2-yl)acetate would yield the corresponding ethyl difluoro(6-methylpiperidin-2-yl)acetate, a saturated heterocyclic compound incorporating a difluoroacetyl moiety. Such fluorinated piperidines are of significant interest in medicinal chemistry due to their conformational properties and potential for improved metabolic stability.

Contribution to Medicinal Chemistry Research

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The difluoromethyl group and the pyridine scaffold present in ethyl difluoro(6-methylpyridin-2-yl)acetate make it an attractive building block for the design of novel therapeutic agents.

Ethyl difluoro(6-methylpyridin-2-yl)acetate can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. A patent for advanced drug development and manufacturing lists "3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole" as a compound of interest, highlighting the relevance of the 6-methylpyridin-2-yl moiety in medicinal chemistry. googleapis.com While not a direct derivative, this illustrates the utility of this structural motif in the design of bioactive compounds. The presence of the difluoroacetate (B1230586) group provides a reactive handle for further chemical modifications and the construction of larger, more complex molecular architectures.

Broader Scope in Materials Science

No publications or patents were identified that suggest or detail the use of Ethyl Difluoro(6-methylpyridin-2-yl)acetate in the field of materials science. Its potential applications in polymer chemistry, electronics, or other material-related fields have not been explored in the available literature.

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR Applications

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of Ethyl Difluoro(6-methylpyridin-2-yl)acetate. Each spectrum provides unique and complementary information.

¹H NMR: This technique identifies the number and type of hydrogen atoms. The spectrum for this compound would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group on the pyridine (B92270) ring, and characteristic signals in the aromatic region for the three protons on the pyridine ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are diagnostic for determining their relative positions on the ring.

¹³C NMR: This spectrum reveals the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the difluorinated carbon (which would appear as a triplet due to coupling with the two fluorine atoms), carbons of the ethyl group, the methyl group carbon, and the carbons of the pyridine ring.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool. For this molecule, the two fluorine atoms are chemically equivalent, and they would be expected to produce a single resonance in the ¹⁹F spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.

Predicted NMR Data for Ethyl Difluoro(6-methylpyridin-2-yl)acetate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8-8.0 | Doublet | Pyridine-H |

| ¹H | ~7.4-7.6 | Triplet | Pyridine-H |

| ¹H | ~7.2-7.4 | Doublet | Pyridine-H |

| ¹H | ~4.3 | Quartet | O-CH₂-CH₃ |

| ¹H | ~2.5 | Singlet | Pyridine-CH₃ |

| ¹H | ~1.3 | Triplet | O-CH₂-CH₃ |

| ¹³C | ~165 | Triplet (due to C-F coupling) | C=O |

| ¹³C | ~158 | Singlet | Pyridine-C (C-CH₃) |

| ¹³C | ~148 | Singlet | Pyridine-C (C-CF₂) |

| ¹³C | ~138 | Singlet | Pyridine-CH |

| ¹³C | ~125 | Singlet | Pyridine-CH |

| ¹³C | ~122 | Singlet | Pyridine-CH |

| ¹³C | ~115 | Triplet (due to C-F coupling) | CF₂ |

| ¹³C | ~63 | Singlet | O-CH₂-CH₃ |

| ¹³C | ~24 | Singlet | Pyridine-CH₃ |

| ¹³C | ~14 | Singlet | O-CH₂-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Ethyl Difluoro(6-methylpyridin-2-yl)acetate (C₁₀H₁₁F₂NO₂), the exact molecular weight is 215.0754 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule would ionize to form a molecular ion ([M]⁺) peak. Subsequent fragmentation would likely involve characteristic losses of neutral fragments.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 215 | [C₁₀H₁₁F₂NO₂]⁺ | Molecular Ion |

| 186 | [C₈H₆F₂NO₂]⁺ | C₂H₅• (ethyl radical) |

| 170 | [C₁₀H₁₀F₂N]⁺ | OCH₂CH₃• (ethoxy radical) |

| 142 | [C₇H₆FN]⁺ | CO₂ + C₂H₅• |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorptions for Ethyl Difluoro(6-methylpyridin-2-yl)acetate include:

A strong, sharp absorption band around 1750-1770 cm⁻¹ for the C=O (ester) stretching vibration.

Strong absorption bands in the 1100-1300 cm⁻¹ region corresponding to C-F stretching vibrations.

Bands around 1600 cm⁻¹ for the C=C and C=N stretching of the pyridine ring.

Absorptions in the 2900-3000 cm⁻¹ range for C-H stretching of the alkyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted pyridine ring constitutes a chromophore that would be expected to absorb UV light, likely showing characteristic π → π* transitions.

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions and elucidating their mechanisms. For instance, the synthesis of Ethyl Difluoro(6-methylpyridin-2-yl)acetate could be monitored in real-time using in-situ NMR or IR spectroscopy. By tracking the disappearance of starting material signals and the concurrent appearance of product signals, reaction kinetics and the formation of any intermediates can be studied. This data is crucial for optimizing reaction conditions and gaining a deeper understanding of the underlying reaction pathway.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These studies provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For Ethyl Difluoro(6-methylpyridin-2-yl)acetate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its ground state properties.

The optimized molecular geometry would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing fluorine atoms is expected to shorten the adjacent C-C and C-F bonds and influence the electron distribution across the entire molecule. The pyridine (B92270) ring's geometry and the orientation of the ethyl acetate (B1210297) group would also be determined.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is anticipated to be localized primarily on the electron-rich 6-methylpyridine ring, while the LUMO would likely be centered on the electron-deficient difluoroacetate (B1230586) moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface would map the electron density, highlighting electrophilic and nucleophilic sites. The electronegative fluorine and oxygen atoms would create regions of negative potential, susceptible to electrophilic attack, whereas the pyridine nitrogen and potentially the aromatic ring would represent nucleophilic centers.

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |

Ab Initio Methods for High-Level Electronic Structure Determination

For a more precise determination of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. These methods, while more computationally intensive than DFT, provide a more accurate description of electron correlation effects, which are significant in molecules with multiple lone pairs and electronegative atoms like Ethyl Difluoro(6-methylpyridin-2-yl)acetate.

Such calculations would refine the geometric parameters and energies obtained from DFT. They are particularly valuable for accurately predicting reaction barriers and spectroscopic properties. A comparative study using different levels of theory can provide a comprehensive understanding of the molecule's electronic landscape. For instance, studies on similar aromatic aldehydes have shown that while minimal basis sets can predict stable conformations, more extensive basis sets are required to obtain energy differences that align with experimental data rsc.org.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of Ethyl Difluoro(6-methylpyridin-2-yl)acetate over time. By simulating the motion of atoms and molecules, MD can explore the potential energy surface and identify stable conformers and the energy barriers between them.

The key flexible dihedral angles in Ethyl Difluoro(6-methylpyridin-2-yl)acetate would be around the C-C bond connecting the pyridine ring to the difluoroacetate group and the C-O bond of the ester. MD simulations would reveal the preferred orientations of the ethyl group and the pyridine ring relative to the rest of the molecule. This is crucial as the conformation can significantly impact the molecule's reactivity and its interactions with other molecules. Studies on analogous compounds like 2-formyl-pyridine have revealed the presence of distinct stable conformers with a significant energy barrier for interconversion rsc.org.

Simulations in different solvents would also elucidate the role of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, on the conformational equilibrium. The polar nature of the molecule suggests that its conformation and behavior would be sensitive to the polarity of the surrounding medium.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing information on transition states, reaction pathways, and the factors controlling selectivity.

Elucidation of Reaction Pathways and Energy Barriers

For reactions involving Ethyl Difluoro(6-methylpyridin-2-yl)acetate, such as hydrolysis or nucleophilic substitution, computational modeling can map out the entire reaction pathway. For instance, in the case of ester hydrolysis, theoretical studies on similar compounds like ethyl acetate and ethyl fluoroacetate have detailed the reaction mechanism, identifying key transition states and intermediates ukm.my.

The presence of the two fluorine atoms is expected to significantly influence the reactivity of the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. DFT calculations can be used to locate the transition state structures and calculate the activation energy barriers for different proposed mechanisms. This allows for a determination of the most favorable reaction pathway. For example, a computational study of the neutral hydrolysis of ethyl fluoroacetate showed a specific range of activation energies, highlighting the influence of the fluorine substituent ukm.my.

Table 2: Hypothetical Energy Barriers for a Nucleophilic Acyl Substitution Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Nucleophilic Attack | 12.5 | Formation of the tetrahedral intermediate |

Prediction of Regio- and Stereoselectivity

In reactions where multiple products can be formed, computational modeling can predict the regio- and stereoselectivity. By comparing the activation energies of the different pathways leading to various isomers, the most likely product can be identified.

For reactions involving the pyridine ring, such as electrophilic aromatic substitution, the calculated charge distributions and frontier orbital densities can predict the most reactive positions. The directing effects of the methyl group and the difluoroacetate substituent would be key factors in determining the regioselectivity of such reactions. While the methyl group is an activating ortho-, para-director, the difluoroacetate group is expected to be a deactivating meta-director. Computational analysis of the transition states for substitution at different positions on the ring would provide a quantitative prediction of the product distribution.

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal in modern drug discovery and materials science, offering predictive models that link a compound's structural or property features to its biological activity or other effects. While specific QSAR models exclusively developed for Ethyl Difluoro(6-methylpyridin-2-yl)acetate are not extensively documented in publicly available literature, the principles can be applied by examining studies on analogous pyridine derivatives. These computational approaches are instrumental in predicting the compound's behavior, optimizing its structure for desired properties, and prioritizing it for further experimental testing.

Cheminformatics tools allow for the calculation of a wide array of molecular descriptors for Ethyl Difluoro(6-methylpyridin-2-yl)acetate. These descriptors can be categorized into several groups, including constitutional, topological, geometrical, and quantum-chemical descriptors. These parameters are fundamental for building robust QSAR models.

Illustrative Molecular Descriptors for QSAR Studies

The following table details some of the key molecular descriptors that would be calculated for Ethyl Difluoro(6-methylpyridin-2-yl)acetate in a typical cheminformatics study. These descriptors serve as the independent variables in QSAR models to predict various endpoints.

| Descriptor Type | Descriptor Name | Typical Calculated Value Range for Pyridine Derivatives | Potential Significance for Ethyl Difluoro(6-methylpyridin-2-yl)acetate |

| Constitutional | Molecular Weight | 150 - 300 g/mol | Influences pharmacokinetic properties such as absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | 1.0 - 4.0 | A key indicator of a molecule's hydrophobicity, affecting membrane permeability and solubility. | |

| Topological | Zagreb Index | 30 - 80 | Relates to the branching of the molecular structure. |

| Balaban J Index | 2.0 - 3.5 | A highly discriminating descriptor of molecular shape. | |

| Geometrical | Molecular Surface Area | 150 - 250 Ų | Important for understanding interactions with biological macromolecules. |

| Molecular Volume | 180 - 280 ų | Relates to the space occupied by the molecule, influencing binding pocket fit. | |

| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | -8.0 to -6.0 eV | Associated with the molecule's ability to donate electrons in a reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.0 to 1.0 eV | Relates to the molecule's ability to accept electrons. |

Predictive Modeling in Drug Discovery

In the context of drug discovery, QSAR models are frequently developed to predict the biological activity of compounds against a specific target. For pyridine derivatives, studies have often focused on their potential as inhibitors of various enzymes or as ligands for specific receptors. For instance, research on substituted pyridine derivatives has utilized 3D-QSAR models to explore their efficacy as inhibitors of targets like lysine-specific demethylase 1 (LSD1) nih.gov. Such models can elucidate the key structural features required for potent biological activity.

A hypothetical QSAR study for Ethyl Difluoro(6-methylpyridin-2-yl)acetate could involve developing a model to predict its inhibitory activity against a particular kinase, a common target for pyridine-containing compounds. The model would be built using a training set of known pyridine-based kinase inhibitors and validated using a separate test set. The resulting QSAR equation would provide insights into how modifications to the structure of Ethyl Difluoro(6-methylpyridin-2-yl)acetate might enhance its inhibitory potential.

ADMET Profiling

A significant application of cheminformatics is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for identifying potential liabilities early in the drug development process. For a compound like Ethyl Difluoro(6-methylpyridin-2-yl)acetate, various cheminformatics platforms can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity.

The following table provides an example of a predicted ADMET profile for a compound with structural similarities to Ethyl Difluoro(6-methylpyridin-2-yl)acetate, based on general findings for pyridine derivatives.

| ADMET Property | Predicted Outcome | Implication |

| Absorption | High | Likely to be well-absorbed orally. |

| Distribution | Moderate | May distribute into tissues but with limited brain penetration. |

| Metabolism | Potential for CYP450 inhibition | May interact with other drugs metabolized by cytochrome P450 enzymes. |

| Excretion | Primarily renal | Expected to be cleared from the body via the kidneys. |

| Toxicity | Low risk of mutagenicity | Unlikely to cause genetic mutations. |

It is important to note that these are predictive models, and experimental validation is essential. However, these in silico tools are invaluable for guiding the design of new analogues of Ethyl Difluoro(6-methylpyridin-2-yl)acetate with improved pharmacokinetic and safety profiles.

Conclusions and Future Research Directions

Summary of Current Research Status

The field of fluorinated organic compounds has seen significant growth, with a particular focus on the incorporation of the difluoromethyl (-CF2H) group into bioactive molecules. This is due to the unique properties conferred by this moiety, such as its ability to act as a lipophilic hydrogen bond donor, which can enhance metabolic stability and binding affinity. Pyridine (B92270) derivatives are a cornerstone in medicinal and agrochemical research, and their fluorination is a well-established strategy for modulating their physicochemical and biological properties. nih.gov

Currently, research on pyridyl-difluoroacetate derivatives is an active area. While specific studies on Ethyl Difluoro(6-methylpyridin-2-yl)acetate are not extensively documented in publicly available literature, the research status can be inferred from the advancements made with structurally similar compounds. The synthesis of N-difluoromethylated pyridines using reagents like ethyl bromodifluoroacetate has been successfully demonstrated, indicating a foundational methodology that could be adapted. rsc.org Furthermore, significant progress has been made in the C-H functionalization of pyridine rings, allowing for the direct introduction of various functional groups. researchgate.netnih.gov These developments provide a strong basis for the prospective synthesis and derivatization of the target compound.

The current understanding is that the introduction of a difluoroacetate (B1230586) group at the 2-position of a pyridine ring, particularly with a methyl substituent at the 6-position, is likely to influence the electronic properties and steric environment of the molecule. This, in turn, could have a profound impact on its reactivity and biological activity. The existing body of research on fluorinated pyridines suggests that such compounds are of high interest for applications in drug discovery and materials science. researchgate.net

Table 1: Key Research Areas for Fluorinated Pyridine Derivatives

| Research Area | Focus | Relevance to Ethyl Difluoro(6-methylpyridin-2-yl)acetate |

|---|---|---|

| Synthesis | Development of efficient and regioselective fluorination and functionalization methods. | Provides foundational strategies for the targeted synthesis of the compound. |

| Medicinal Chemistry | Exploration of biological activity, including enzyme inhibition and receptor binding. | The compound is a potential candidate for drug discovery programs. |

| Agrochemicals | Investigation of herbicidal, fungicidal, and insecticidal properties. | Fluorinated pyridines are a known class of agrochemicals. |

| Materials Science | Study of photophysical and electronic properties for applications in organic electronics. | The pyridine and difluoroacetate moieties can impart useful electronic characteristics. |

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the broad interest in fluorinated pyridines, there are significant knowledge gaps specifically concerning Ethyl Difluoro(6-methylpyridin-2-yl)acetate. The primary gap is the lack of dedicated synthetic and characterization studies for this particular isomer.

Key Knowledge Gaps:

Optimized Synthesis: A robust and scalable synthetic route specifically tailored for Ethyl Difluoro(6-methylpyridin-2-yl)acetate has not been reported. While general methods exist, their efficiency and regioselectivity for this specific substitution pattern are unknown.

Physicochemical Properties: Detailed experimental data on the compound's properties, such as its pKa, lipophilicity (logP), and conformational preferences, are unavailable. These parameters are crucial for predicting its behavior in biological systems.

Biological Activity Profile: There is a complete absence of studies investigating the biological activity of Ethyl Difluoro(6-methylpyridin-2-yl)acetate. Its potential as an inhibitor of specific enzymes or a ligand for receptors remains unexplored.

Structure-Activity Relationships (SAR): Without data on the target compound and its analogues, it is impossible to establish SAR. Understanding how the methyl group at the 6-position influences activity compared to other isomers is a critical untapped research avenue.

Metabolic Stability and Pharmacokinetics: No information is available on how the compound is metabolized or its pharmacokinetic profile, which are essential for any potential therapeutic application.

Untapped Research Avenues:

Development of Novel Synthetic Methodologies: Exploring late-stage C-H difluoromethylation techniques on the 6-methylpyridine scaffold could provide a more direct and efficient synthetic route.

Screening for Biological Activity: A broad-based screening of the compound against various biological targets (e.g., kinases, proteases, GPCRs) could uncover novel therapeutic applications.

Computational Modeling: Theoretical studies could be employed to predict the compound's binding modes with different biological targets and to guide the design of more potent derivatives.

Derivatization and Analogue Synthesis: Synthesizing a library of related compounds with variations in the ester group and substituents on the pyridine ring would be crucial for establishing SAR.

Prospective Methodologies in Synthesis and Functionalization

Future research into Ethyl Difluoro(6-methylpyridin-2-yl)acetate will likely focus on innovative and efficient synthetic and functionalization strategies.

Prospective Synthetic Methodologies:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. A plausible approach would involve the coupling of a pre-functionalized 2-halopyridine with a suitable difluoroacetate-containing nucleophile.

Direct C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation offer a more atom-economical approach. A direct C-H difluoroalkylation of 6-methylpyridine at the 2-position would be a highly desirable, albeit challenging, synthetic route. researchgate.netnih.gov

Radical Difluoromethylation: The use of radical initiators to generate difluoromethyl radicals from precursors like difluoroacetic acid has been shown to be effective for the functionalization of heteroarenes and could be applied to 6-methylpyridine. rsc.org

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and other fluorinated compounds.

Prospective Functionalization Methodologies:

Modification of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, and other derivatives to explore SAR.

Further Functionalization of the Pyridine Ring: Depending on the reaction conditions, the remaining C-H bonds on the pyridine ring could be selectively functionalized to introduce additional diversity.

Functionalization of the Methyl Group: The 6-methyl group itself could be a handle for further derivatization through, for example, radical bromination followed by nucleophilic substitution.

Emerging Applications and Broader Impact on Chemical Sciences

The potential applications of Ethyl Difluoro(6-methylpyridin-2-yl)acetate are broad, spanning across medicinal chemistry, agrochemistry, and materials science. The incorporation of the difluoroacetate moiety is known to enhance the performance of bioactive molecules. researchgate.net

Emerging Applications:

Drug Discovery: As a fragment or building block, this compound could be incorporated into larger molecules to develop novel therapeutics. The pyridine scaffold is present in numerous approved drugs, and the difluoromethyl group can improve pharmacokinetic properties. nih.gov Potential therapeutic areas could include oncology, infectious diseases, and neurology.

Agrochemicals: Many successful pesticides and herbicides contain a pyridine core. The unique properties of the difluoromethyl group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Chemical Probes: The compound could be modified to serve as a chemical probe for studying biological processes, for instance, by incorporating a reporter tag.

Organic Electronics: Fluorinated organic molecules are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties and stability.

Broader Impact on Chemical Sciences:

The study of Ethyl Difluoro(6-methylpyridin-2-yl)acetate and its derivatives will contribute to a deeper understanding of the structure-property relationships in fluorinated heterocyclic compounds. The development of novel synthetic methods for its preparation will add to the synthetic chemist's toolbox for the construction of complex fluorinated molecules. Furthermore, the exploration of its biological and material properties could lead to the discovery of new lead compounds for drug development and novel materials with valuable applications, thus driving innovation in these fields.

Table 2: Potential Applications and Impact

| Field | Potential Application | Broader Impact |

|---|---|---|

| Medicinal Chemistry | Development of novel enzyme inhibitors or receptor ligands. | Expansion of chemical space for drug discovery; improved understanding of bioisosterism. |

| Agrochemistry | Creation of new pesticides with enhanced potency and safety profiles. | Contribution to food security and sustainable agriculture. |

| Materials Science | Design of new materials for organic electronics. | Advancement of next-generation electronic devices. |

| Synthetic Chemistry | Development of new C-F bond-forming and C-H functionalization reactions. | Enhancement of the synthetic toolkit for organofluorine chemistry. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl Difluoro(6-methylpyridin-2-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling ethyl bromodifluoroacetate with 6-methylpyridin-2-ylboronic acid under Suzuki-Miyaura conditions. Catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) are critical for yield optimization. Elevated temperatures (80–100°C) in tetrahydrofuran/water mixtures improve cross-coupling efficiency. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl Difluoro(6-methylpyridin-2-yl)acetate?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve pyridine ring protons (δ 7.2–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). Fluorine coupling (²J₃₃₃–³J₃₃₃) in ¹⁹F NMR confirms difluoroacetate configuration .

- HRMS : Exact mass (C₁₀H₁₁F₂NO₂, calc. 201.1701) validates molecular integrity.

- X-ray crystallography : SHELXL refinement resolves stereochemical ambiguities, particularly fluorine positioning .

Q. What are the potential pharmacological applications of Ethyl Difluoro(6-methylpyridin-2-yl)acetate based on its structural features?

- Methodological Answer : The difluoroacetate moiety enhances metabolic stability, while the 6-methylpyridine group facilitates π-π stacking with biological targets. Preliminary assays (e.g., enzyme inhibition studies) should screen for kinase or protease modulation. Computational docking (AutoDock Vina) predicts binding affinities to receptors like EGFR or PDE4 .

Advanced Research Questions

Q. How does the methyl substituent on the pyridine ring affect the compound’s reactivity compared to other analogs?

- Methodological Answer : The 6-methyl group sterically hinders electrophilic substitution at the pyridine’s ortho position, directing reactivity to the para site. Comparative kinetic studies (Hammett plots) with chloro or amino analogs reveal substituent effects on reaction rates. DFT calculations (Gaussian 16) model charge distribution and frontier orbital interactions .

Q. What strategies are recommended for resolving contradictions in crystallographic data of fluorinated esters?

- Methodological Answer : For ambiguous electron density maps (e.g., fluorine vs. oxygen occupancy):

- Use high-resolution data (≤1.0 Å) and SHELXL’s FLAT instruction to refine geometry.

- Validate via residual density plots and Hirshfeld surface analysis.

- Cross-reference with solid-state ¹⁹F NMR to confirm crystallographic assignments .

Q. How can computational modeling predict the biological interactions of Ethyl Difluoro(6-methylpyridin-2-yl)acetate?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GROMACS) under physiological conditions.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution.

- ADMET Prediction : SwissADME estimates permeability and cytochrome P450 interactions .

Q. What experimental approaches optimize regioselectivity in fluorination reactions for similar esters?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor® in acetonitrile to target electron-rich pyridine positions.

- Directed C-H Activation : Pd-catalyzed fluorination with N-fluoroamide directing groups.

- Kinetic Isotope Effect (KIE) Studies : Differentiate between radical and ionic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.